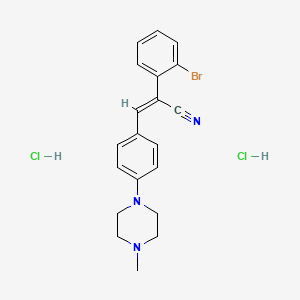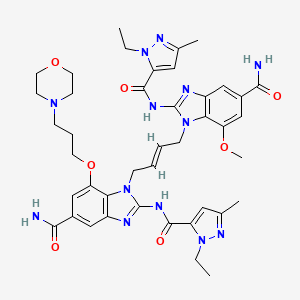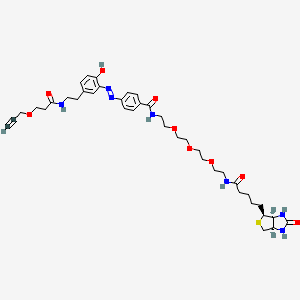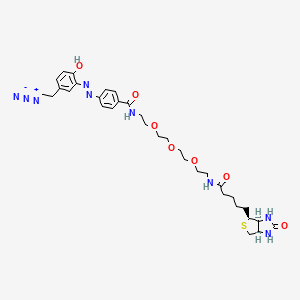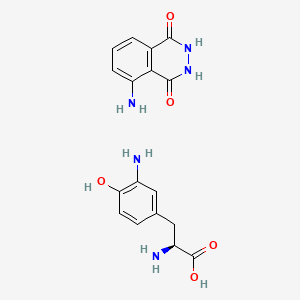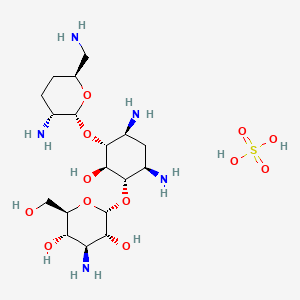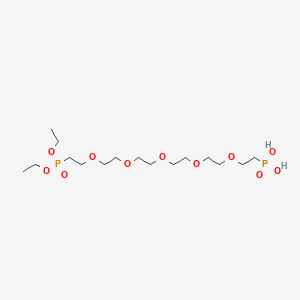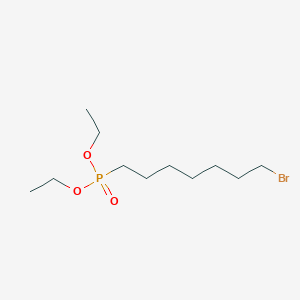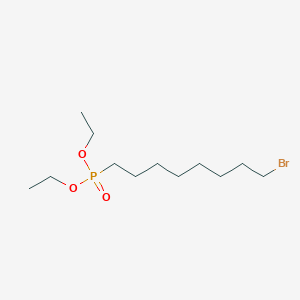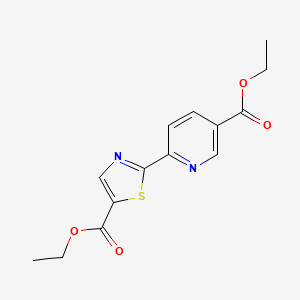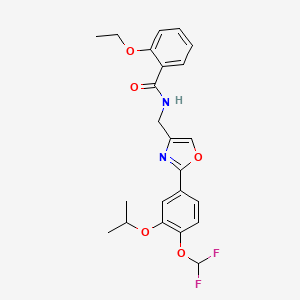
DNS-8254
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DNS-8254 is a small molecule drug that is a potent and selective Phosphodiesterase 2 (PDE2) inhibitor . It was initially developed by Dart NeuroScience LLC . It has been used for the treatment of Memory Disorders . The IC50 value of DNS-8254 for hPDE2a is 8 nM, and the intrinsic clearance rate in rats is 25.6 uL/min/mg .
Synthesis Analysis
The design and improvement of the binding properties of DNS-8254 was achieved using X-ray crystal structures in conjunction with careful analysis of electronic and structural requirements for the PDE2a enzyme . The increased potency of DNS-8254 was facilitated by the formation of a halogen bond with the oxygen of Tyr827 present in the PDE2a active site .Molecular Structure Analysis
The molecular formula of DNS-8254 is C18H15BrF3N5O . The InChIKey is TTWAYHJJEHLVNR-LBPRGKRZSA-N . The CAS Registry number is 1821107-98-5 .科学的研究の応用
Domain Name System (DNS) Overview
- DNS is a distributed database used to resolve hostnames into IP addresses, simplifying the process of remembering and reaching Internet destinations (Goerzen, 2004).
DNS Complexity and Evolution
- DNS has evolved from its inception in the 1980s to address the increasing complexity of the Internet, with refinements over time to handle new challenges (Vixie, 2007).
Large-Scale DNS Measurements
- Large-scale DNS measurements provide insights into the evolution of the Internet and the technical operations of domains. This involves challenges such as scaling measurements and minimizing the burden on global DNS infrastructure (Rijswijk-Deij et al., 2016).
DNS Security and Privacy
- Despite extensive research, DNS continues to face significant security and privacy challenges, requiring ongoing efforts to address vulnerabilities and threats (Kang, Spaulding, & Mohaisen, 2016).
Passive DNS Monitoring
- DNS monitoring is critical for identifying anomalies, measuring performance, and generating usage statistics. A passive DNS monitoring system can track trends and suspicious activities (Deri et al., 2012).
DNS and Botnet Detection
- DNS is used by both legitimate users and malicious applications, including botnets. DNS traffic inspection helps in detecting botnet infections, although it often results in false positives (Kheir et al., 2014).
DNS Tunnel Detection
- DNS protocols are sometimes exploited to establish covert channels for malicious activities. Multidimensional analysis and machine learning techniques can be effective in detecting such DNS tunnels (Jiang & Wang, 2020).
DNS in Software Defined Networks
- Ensuring DNS security in Software Defined Networks (SDN) is crucial due to DNS's role in translating web addresses to IP addresses for network communication (Gupta, Shah, & Shrivastava, 2017).
DNS Forensics
- DNS data mining is valuable for forensic analysis, helping in detecting malicious domain names and reconstructing network activities (Marchal et al., 2012).
将来の方向性
Currently, DNS-8254 is in the discovery phase . It has demonstrated significant memory enhancing effects in a rat model of novel object recognition . This suggests that DNS-8254 may be a useful tool to explore the pharmacology of selective PDE2a inhibition .
Relevant Papers One relevant paper is “Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2) Inhibitors for the Treatment of Memory Disorders” published in the Journal of Medicinal Chemistry . This paper reports a series of potent and selective [1,2,4]triazolo [1,5-a]pyrimidine PDE2a inhibitors, including DNS-8254 .
特性
CAS番号 |
1821107-98-5 |
|---|---|
製品名 |
DNS-8254 |
分子式 |
C18H15BrF3N5O |
分子量 |
454.2512 |
IUPAC名 |
(S)-(3-bromo-4-fluorophenyl)(3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)methanone |
InChI |
InChI=1S/C18H15BrF3N5O/c1-10-4-15(27-17(25-10)23-9-24-27)12-6-18(21,22)8-26(7-12)16(28)11-2-3-14(20)13(19)5-11/h2-5,9,12H,6-8H2,1H3/t12-/m0/s1 |
InChIキー |
TTWAYHJJEHLVNR-LBPRGKRZSA-N |
SMILES |
O=C(C1=CC=C(F)C(Br)=C1)N(CC(F)(F)C2)C[C@@]2([H])C3=CC(C)=NC4=NC=NN43 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DNS-8254; DNS 8254; DNS8254. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



